An In-Depth Technical Guide to Bis-Propargyl-PEG10: Chemical Properties and Solubility for Advanced Bioconjugation
An In-Depth Technical Guide to Bis-Propargyl-PEG10: Chemical Properties and Solubility for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and solubility of Bis-Propargyl-PEG10, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. This document details its core characteristics, solubility profile, and provides experimental protocols for its application, with a focus on copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Core Chemical Properties
Bis-Propargyl-PEG10 is a polyethylene (B3416737) glycol (PEG) derivative featuring two terminal propargyl groups. These alkyne functionalities are reactive towards azide-containing molecules via the highly efficient and bioorthogonal "click chemistry". The central PEG10 linker is hydrophilic, which enhances the aqueous solubility of the molecule and its conjugates.[1][2]
| Property | Value | Source |
| Chemical Formula | C24H42O10 | [2] |
| Molecular Weight | 490.59 g/mol | [2] |
| CAS Number | 1351373-47-1 | [2] |
| IUPAC Name | 4,7,10,13,16,19,22,25,28,31-decaoxatetratriaconta-1,33-diyne | [2] |
| Appearance | To be determined (often a viscous oil or low-melting solid) | [2] |
| Purity | Typically >95% |
Solubility Profile
The solubility of Bis-Propargyl-PEG10 is a critical parameter for its effective use in various experimental settings. The presence of the PEG linker significantly influences its solubility characteristics.
| Solvent | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing concentrated stock solutions. | [2] |
| Aqueous Media (e.g., water, PBS) | The hydrophilic PEG spacer increases solubility in aqueous media. | Quantitative data is not readily available and should be determined empirically for the specific buffer and concentration required. | [1][2][3] |
| Other Organic Solvents | Expected to be soluble in a range of polar organic solvents such as DMF, THF, and acetonitrile. | [4] |
Note on Aqueous Solubility: While the PEG chain imparts water solubility, the terminal propargyl groups are hydrophobic. At high concentrations, the molecule may exhibit limited aqueous solubility. For applications requiring high concentrations in aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute with the aqueous buffer.
Experimental Protocols
Protocol for Determining the Aqueous Solubility of Bis-Propargyl-PEG10
This protocol outlines a general method for determining the equilibrium solubility of Bis-Propargyl-PEG10 in an aqueous buffer of choice.
Materials:
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Bis-Propargyl-PEG10
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Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
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Sealed, screw-cap vials
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Vortex mixer
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or another quantitative analytical method.
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Calibrated analytical balance
Methodology:
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Preparation of Saturated Solutions:
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Add an excess amount of Bis-Propargyl-PEG10 to a known volume of the selected aqueous buffer in a sealed vial. The excess should be visually apparent as undissolved material.
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Prepare several replicate vials.
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-
Equilibration:
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Tightly seal the vials to prevent solvent evaporation.
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Place the vials on a vortex mixer or orbital shaker and agitate at a constant temperature (e.g., room temperature, 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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-
Phase Separation:
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After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
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-
Sample Analysis:
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Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.
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Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
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Quantification:
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Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of dissolved Bis-Propargyl-PEG10.
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Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility. The solubility is typically expressed in mg/mL or mM.[5]
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Protocol for a Two-Step Sequential Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the use of Bis-Propargyl-PEG10 to link two different azide-containing molecules (Molecule A-N3 and Molecule B-N3) in a sequential manner. This is a common strategy in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other complex bioconjugates.
Materials:
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Bis-Propargyl-PEG10
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Molecule A-N3 (e.g., an azide-modified protein or targeting ligand)
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Molecule B-N3 (e.g., an azide-modified small molecule drug)
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Reaction buffer (e.g., PBS, pH 7.4)
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DMSO or DMF for dissolving reagents
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Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
Step 1: Conjugation of Molecule A-N3 to Bis-Propargyl-PEG10
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Reagent Preparation:
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Prepare a stock solution of Bis-Propargyl-PEG10 in DMSO.
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Prepare a stock solution of Molecule A-N3 in a suitable buffer.
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Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.
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Reaction Setup:
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In a reaction tube, combine the solution of Molecule A-N3 with a molar excess of Bis-Propargyl-PEG10 (e.g., 10-20 fold excess) to favor mono-conjugation.
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Add the THPTA ligand to the reaction mixture (typically at a 5:1 molar ratio to CuSO4).
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Initiate the click reaction by adding CuSO4 (final concentration typically 50-250 µM) followed by sodium ascorbate (final concentration typically 5-10 times the copper concentration).
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-
Incubation:
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Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
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-
Purification:
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Purify the mono-alkyne-functionalized Molecule A from excess Bis-Propargyl-PEG10 and other reagents using a suitable method such as size-exclusion chromatography or dialysis.
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Step 2: Conjugation of Molecule B-N3 to the Mono-functionalized Product
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Reaction Setup:
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Combine the purified mono-alkyne-functionalized Molecule A with a molar excess of Molecule B-N3.
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Add the THPTA ligand.
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Initiate the second click reaction by adding CuSO4 and sodium ascorbate as described in Step 1.
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-
Incubation:
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Incubate the reaction at room temperature for 1-4 hours.
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-
Final Purification:
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Purify the final conjugate (Molecule A-PEG10-Molecule B) from unreacted Molecule B-N3 and other reagents using an appropriate purification method.
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Visualizations
Caption: Sequential bioconjugation workflow using Bis-Propargyl-PEG10.
Caption: Molecular components in a Bis-Propargyl-PEG10 mediated conjugation.
